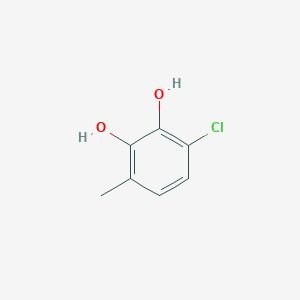

3-Chloro-6-methylbenzene-1,2-diol

Description

Structural Significance of Catechol Derivatives in Organic Chemistry

The catechol moiety, or 1,2-dihydroxybenzene, is a fundamental structural unit in a vast number of organic molecules. glpbio.comacs.org This motif is found in a wide range of natural products, including flavonoids like catechin (B1668976) (a component of tea), neurotransmitters such as dopamine, and urushiols, the allergenic compounds in poison ivy. sigmaaldrich.com In synthetic organic chemistry, catechol and its derivatives are invaluable building blocks. sigmaaldrich.com Their ability to undergo oxidation to form highly reactive ortho-quinones, chelate metals, and participate in condensation reactions makes them versatile precursors for the synthesis of pharmaceuticals, agrochemicals, flavors, and fragrances. sigmaaldrich.comnih.gov The two adjacent hydroxyl groups can also be used as protecting groups or as directing groups to influence the regioselectivity of further chemical transformations on the aromatic ring. Research has also explored the use of catechols in the synthesis of natural products and in materials science, for instance, in the development of adhesive hydrogels.

Impact of Halogen and Alkyl Substituents on Aromatic Systems Reactivity

The reactivity of an aromatic ring is profoundly influenced by the electronic properties of its substituents. nih.govsolubilityofthings.com These effects are generally categorized as inductive effects and resonance effects, which can either donate or withdraw electron density from the ring, thereby activating or deactivating it towards electrophilic substitution. solubilityofthings.comresearchgate.net

Alkyl Groups (e.g., Methyl): Alkyl groups, such as the methyl group in 3-Chloro-6-methylbenzene-1,2-diol, are considered activating groups. They donate electron density to the benzene (B151609) ring through an inductive effect, which increases the ring's nucleophilicity and makes it more reactive towards electrophiles compared to unsubstituted benzene. nih.gov

In a molecule like this compound, the interplay between the electron-donating methyl group, the electron-withdrawing chlorine atom, and the strongly activating hydroxyl groups creates a unique electronic landscape that dictates its specific reactivity and potential synthetic utility.

Current Research Frontiers for Chlorinated and Methylated Catechols

Current research continues to uncover new synthetic methodologies and applications for substituted catechols. A significant area of investigation is the use of biocatalysis to produce these compounds with high selectivity. Enzymes like dioxygenases are employed to convert substituted benzenes into chiral cis-dihydrodiols, which can then be chemically converted to the corresponding catechols. researchgate.net This chemoenzymatic approach offers a green and efficient route to complex catechol derivatives that may be challenging to produce through traditional synthetic methods. researchgate.net

Furthermore, chlorinated catechols are studied as metabolites in the biodegradation pathways of various environmental pollutants, such as chlorophenols. glpbio.com Understanding their formation and subsequent reactions is crucial for environmental science and bioremediation efforts. The unique electronic and steric properties of chlorinated and methylated catechols make them valuable intermediates for creating complex molecular architectures, including novel pharmaceutical agents and specialized polymers. The oxidation of substituted catechols at interfaces is also an area of active research, with implications for atmospheric chemistry and the formation of secondary organic aerosols. acs.org

Physicochemical Properties of this compound and Related Compounds

The specific substitution pattern on the catechol ring directly influences the compound's physical and chemical properties. While detailed experimental data for this compound is limited, its properties can be inferred from computational data and comparison with related, more thoroughly studied compounds.

Below is an interactive data table summarizing the key physicochemical properties of this compound and its parent analogues.

| Property | This compound | 3-Methylcatechol | 4-Chlorocatechol (B124253) |

| IUPAC Name | This compound nih.gov | 3-methylbenzene-1,2-diol nih.gov | 4-chlorobenzene-1,2-diol nih.gov |

| Synonyms | 3-Chloro-6-methyl-1,2-benzenediol nih.gov | 2,3-Dihydroxytoluene sigmaaldrich.com | 4-Chloro-1,2-benzenediol nih.gov |

| CAS Number | 19337-62-3 scbt.com | 488-17-5 sigmaaldrich.com | 2138-22-9 sigmaaldrich.com |

| Molecular Formula | C₇H₇ClO₂ scbt.com | C₇H₈O₂ nih.gov | C₆H₅ClO₂ nih.gov |

| Molecular Weight | 158.58 g/mol scbt.com | 124.14 g/mol nih.gov | 144.56 g/mol sigmaaldrich.com |

| Melting Point | Not Reported | 65-68 °C sigmaaldrich.com | 90-94 °C sigmaaldrich.com |

| Boiling Point | Not Reported | 241 °C sigmaaldrich.com | Not Reported |

| Computed XLogP3 | 2.2 nih.gov | 1.8 nih.gov | 2.3 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-methylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-4-2-3-5(8)7(10)6(4)9/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSAYWCOUVKVHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Chloro 6 Methylbenzene 1,2 Diol and Analogues

Chemical Synthesis Approaches for 3-Chloro-6-methylbenzene-1,2-diol

The construction of this compound, with its specific substitution pattern, necessitates a carefully planned synthetic sequence. The regiochemistry of the reactions is paramount to achieving the desired isomer.

Regioselective Functionalization of Benzene (B151609) and its Derivatives

The synthesis often begins with a readily available substituted benzene. A common precursor is 4-methylcatechol (B155104) (4-methylbenzene-1,2-diol). google.comgoogle.com The existing methyl and hydroxyl groups on the benzene ring direct subsequent electrophilic substitution reactions. The hydroxyl groups are strongly activating and ortho-, para-directing, while the methyl group is also activating and ortho-, para-directing. This inherent directing effect must be carefully considered when planning the chlorination step to ensure the chlorine atom is introduced at the desired position 3.

Another approach involves the functionalization of a molecule that already contains some of the required substituents. For instance, starting with 2-chlorotoluene, the challenge lies in the introduction of the two hydroxyl groups at the correct positions. nih.gov The regioselectivity of such hydroxylation reactions can be influenced by the directing effects of the existing chloro and methyl groups.

Chlorination Methodologies and Control of Substitution Patterns

The direct chlorination of 4-methylcatechol is a potential route to this compound. However, controlling the regioselectivity of this reaction can be challenging due to the activating nature of both the hydroxyl and methyl groups. The use of specific chlorinating agents and reaction conditions is crucial to favor substitution at the 3-position. For instance, using a mild chlorinating agent and carefully controlling the temperature and solvent can help to achieve the desired isomer. google.com

An alternative strategy involves the chlorination of a precursor molecule where the desired regiochemistry is more easily achieved. For example, a patent describes a process for the chlorination of methylated aromatic compounds where ring chlorination is carried out by reacting the compound with chlorine gas under reduced light conditions. google.com This method can offer better control over the substitution pattern.

Introduction of Hydroxyl Groups via Oxidation or Hydrolysis Pathways

The introduction of hydroxyl groups onto an aromatic ring can be achieved through various methods. britannica.comwikipedia.orgyoutube.com One common method is the oxidation of an appropriate precursor. For example, if starting with a substituted phenol (B47542), the second hydroxyl group can be introduced via an oxidation reaction, followed by reduction. researchgate.net

Hydrolysis of a suitable precursor is another viable pathway. For instance, the hydrolysis of a protected catechol derivative or the hydrolysis of a diazonium salt derived from an amino-substituted precursor can yield the desired diol. A patent for the preparation of 3-chloro-1,2-propanediol (B139630) describes a hydrolysis step of epichlorohydrin, which, while not directly applicable to aromatic systems, illustrates the principle of hydrolysis for generating hydroxyl groups. google.com

Multi-Step Conversions from Precursor Molecules

Due to the specific substitution pattern, a multi-step synthesis is often the most practical approach. This allows for the sequential introduction of functional groups, with each step designed to control the regiochemistry. A plausible multi-step synthesis could start from a simpler, commercially available molecule like p-cresol. patsnap.com

A representative multi-step synthesis could involve the following general sequence:

Protection of hydroxyl groups: If starting with a catechol derivative, the hydroxyl groups may need to be protected to prevent unwanted side reactions during subsequent steps.

Introduction of the chloro group: Chlorination of the protected intermediate.

Introduction of the methyl group: This could be achieved via a Friedel-Crafts alkylation or by starting with a molecule that already contains the methyl group. uci.edubyjus.com

Deprotection: Removal of the protecting groups to yield the final product.

A patent for the preparation of 4-methylcatechol outlines a three-step synthesis involving chloromethylation, reduction, and demethylation, which highlights the utility of multi-step sequences in achieving specific substitution patterns on a benzene ring. google.com

Strategies for Analogous Chlorinated and Methylated Catechol Syntheses

The synthetic strategies for this compound can be extended to the synthesis of a variety of other chlorinated and methylated catechol analogs. These compounds are of interest in various fields, including medicinal chemistry. nih.govresearchgate.net

Electrophilic Aromatic Substitution for Alkyl Group Introduction

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing alkyl groups onto a benzene ring. uci.edubyjus.commasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The Friedel-Crafts alkylation is a classic example of this type of reaction. In the context of synthesizing catechol analogs, this reaction can be used to introduce methyl or other alkyl groups onto a catechol or a protected catechol precursor.

The regioselectivity of the Friedel-Crafts alkylation is influenced by the existing substituents on the aromatic ring. The hydroxyl groups of a catechol are strongly activating and will direct the incoming alkyl group to the ortho and para positions. Therefore, to achieve specific substitution patterns, it is often necessary to use protecting groups or to perform the alkylation at an earlier stage of the synthesis before the hydroxyl groups are introduced.

For instance, one could start with a chlorinated benzene derivative and introduce the methyl group via a Friedel-Crafts reaction before proceeding with the introduction of the hydroxyl groups. The choice of Lewis acid catalyst and reaction conditions can also influence the outcome of the reaction.

Below is a table summarizing some of the key synthetic strategies and the types of reactions involved:

| Synthetic Goal | Starting Material Example | Key Reaction Types | Considerations |

| Introduction of Chlorine | 4-Methylcatechol | Electrophilic Aromatic Substitution (Chlorination) | Regioselectivity control due to multiple activating groups. |

| Introduction of Hydroxyl Groups | 4-Chloro-2-methylphenol | Oxidation, Hydrolysis of Diazonium Salts | Regioselectivity, protection of existing functional groups. |

| Introduction of Methyl Group | Chlorinated Catechol | Friedel-Crafts Alkylation | Catalyst choice, potential for polyalkylation. |

| Multi-step Synthesis | p-Cresol | Protection, Chlorination, Nitration/Reduction/Diazotization/Hydrolysis, Deprotection | Step economy, overall yield, purification of intermediates. |

Nucleophilic Aromatic Substitution in Halogenated Phenols and Catechols

Nucleophilic aromatic substitution (SNAr) represents a fundamental strategy for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. xmu.edu.cn In the context of synthesizing substituted catechols, SNAr reactions on halogenated precursors are a viable, though challenging, approach. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (a halide). chadsprep.com

For the synthesis of compounds like this compound, a hypothetical SNAr strategy could involve the displacement of a different halogen or a nitro group by a hydroxyl group (or a protected equivalent). However, the direct substitution of a halogen on a phenol or catechol ring is often difficult due to the electron-donating nature of the existing hydroxyl groups, which deactivates the ring towards nucleophilic attack.

More commonly, SNAr is employed on aromatic rings that are "activated" by strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. nih.gov For instance, the reaction of 4,5-Difluoro-1,2-dinitrobenzene with catechol has been reported, demonstrating the displacement of a fluorine atom. nih.gov The regioselectivity of these reactions is a critical factor, governed by the electronic properties of the substituents. Computational studies, such as those on 2,4-dichloroquinazoline, have shown that the site of nucleophilic attack can be predicted by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) coefficients of the carbon atoms, with the higher coefficient indicating a more electrophilic site. mdpi.com This principle allows for the selective functionalization of poly-halogenated aromatic compounds. mdpi.com

Reductive and Oxidative Transformations in Aromatic Systems

Oxidative and reductive transformations are pivotal in the synthesis of substituted catechols, often by introducing the diol functionality onto a pre-existing aromatic scaffold or by modifying substituents on the ring.

Oxidative Methods: The direct oxidation of phenols or other substituted benzenes is a common route to catechols. A classic example is the Dakin reaction, where an ortho- or para-hydroxybenzaldehyde is oxidized by hydrogen peroxide in a basic solution to yield a hydroquinone (B1673460) or a catechol, respectively. orgsyn.org The oxidation of salicylaldehyde, for instance, can produce catechol. orgsyn.org

More advanced strategies involve the dearomatization of phenolic compounds. nih.gov Oxidative dearomatization of catechols and resorcinols can generate highly reactive cyclohexadienone intermediates, which can then undergo further transformations to create complex polycyclic frameworks. nih.gov Recently, a benzene-free synthesis of multisubstituted catechols was developed through an oxidative dearomatic reorganization, highlighting a novel approach that avoids carcinogenic starting materials. researchgate.netdntb.gov.ua The oxidation of substituted catechols themselves can lead to various products, including quinones and carboxylic acids, through cleavage of the C1-C2 bond, particularly at air-water interfaces with oxidants like ozone. acs.org

Reductive Methods: Reductive transformations are typically used to convert other functional groups into the desired substituents on the catechol ring. For example, a nitro group, often used as an activating group in SNAr reactions, can be reduced to an amino group, which can then be further modified. While not a direct route to the hydroxyl groups of the catechol itself, reduction is a key step in multi-step syntheses of complex analogues.

Biocatalytic and Chemoenzymatic Synthesis Methods

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis for producing catechols. wur.nl These methods utilize whole microbial cells or isolated enzymes to perform specific transformations with high efficiency and selectivity. wur.nlresearchgate.net A significant advantage of biocatalysis is its ability to overcome the challenges of regioselectivity often encountered in chemical methods for synthesizing 3-substituted catechols. wur.nl

One prominent chemoenzymatic strategy involves a two-step process: first, a biocatalytic cis-dihydroxylation of a substituted benzene using a dioxygenase enzyme, followed by a chemical catalytic dehydrogenation (e.g., using Pd/C) to form the catechol. manchester.ac.uk Recombinant organisms, such as Escherichia coli strains engineered to express specific enzymes, have become central to these processes. For example, E. coli JM109 (pDTG602), which expresses both toluene (B28343) dioxygenase (TDO) and dihydrocatechol dehydrogenase (DHCD), can directly convert aromatic precursors into functionalized catechols. researchgate.net This method has been successfully used to produce 3-bromocatechol from bromobenzene. researchgate.net Similarly, the formation of 3-chlorocatechol (B1204754) from chlorobenzene (B131634) has been demonstrated using Pseudomonas putida F1 and engineered E. coli JM109. nih.gov

| Precursor | Biocatalyst/System | Product | Reference |

| Monosubstituted benzenes | Pseudomonas putida UV4 (dioxygenase) followed by Pd/C or E. coli (dehydrogenase) | 3-Substituted catechols | manchester.ac.uk |

| Aromatic precursors (e.g., bromobenzene) | Recombinant E. coli JM109 (pDTG602) expressing TDO and DHCD | Functionalized catechols (e.g., 3-bromocatechol) | researchgate.net |

| Chlorobenzene | Pseudomonas putida F1 or recombinant E. coli JM109 | 3-Chlorocatechol | nih.gov |

| Glucose | Engineered E. coli | Catechol | google.com |

| 2-Hydroxybiphenyl | 2-Hydroxybiphenyl 3-monooxygenase (HbpA) | 3-Phenylcatechol | acs.org |

| L-Tyrosine | Tyrosinase-copper phosphate (B84403) hybrid composites (TCHCs) | L-DOPA (a catechol derivative) | acs.org |

Enzyme-Mediated Transformations for Hydroxylation and Functionalization

The introduction of hydroxyl groups onto an aromatic ring is a key step in catechol synthesis, and various enzymes have been harnessed for this purpose. These enzymatic hydroxylations are prized for their ability to proceed under mild conditions and with high selectivity. nih.gov

Dioxygenases: Toluene dioxygenase (TDO) is a well-studied enzyme that catalyzes the cis-dihydroxylation of a range of aromatic substrates. manchester.ac.uknih.gov This reaction is the first step in the microbial degradation pathway of toluene. The resulting cis-dihydrodiol can then be enzymatically dehydrogenated to the corresponding catechol. manchester.ac.uk

Monooxygenases: These enzymes, including the well-known cytochrome P450 family, incorporate a single oxygen atom from O₂ into the substrate. nih.gov They are crucial for a wide range of metabolic processes and have been applied in biocatalytic synthesis. For example, 2-hydroxybiphenyl 3-monooxygenase (HbpA) has been used for the specific hydroxylation of 2-hydroxybiphenyl to produce 3-phenylcatechol in a continuous flow microreactor system. acs.org

Tyrosinases: Tyrosinase is a copper-containing enzyme that catalyzes the ortho-hydroxylation of monophenols to produce o-diphenols (catechols). acs.org This activity makes it a promising tool for synthesizing catechol-containing compounds like L-DOPA. Novel biocatalysts, such as tyrosinase-copper phosphate hybrid composites, have been developed to enhance catalytic activity and stability. acs.org

Regioselectivity and Stereoselectivity in Biocatalytic Pathways

A hallmark of enzymatic catalysis is its exceptional control over the regio- and stereochemistry of a reaction, an aspect where conventional chemical synthesis often struggles. wur.nlrsc.org This selectivity arises from the highly structured three-dimensional active site of an enzyme, which binds the substrate in a specific orientation, predisposing it to react at a particular position. nih.gov

The regioselectivity of hydroxylation is determined by precise enzyme-substrate interactions. nih.gov For instance, studies on pyrocatechase enzymes (catechol 1,2-dioxygenases) from different bacterial strains have shown that the enzymes exhibit distinct stereospecificities when acting on substituted catechols. nih.gov The presence of halogen substituents was found to influence the binding and reaction rates, with electron-attracting groups generally decreasing the reaction rates but also affecting the Michaelis constants (Kₘ). nih.gov

Similarly, the regioselectivity of other enzymes, like Catechol O-Methyltransferase (COMT), has been linked to the specific amino acid residues that form the active site. nih.gov Although COMT performs methylation rather than hydroxylation, the principle that the enzyme's structure dictates the reaction's outcome is fundamental. By orienting the catechol substrate in a preferred manner, the enzyme facilitates the reaction at a specific hydroxyl group (typically the meta-position), thereby enhancing the catalytic rate. nih.gov This inherent selectivity of biocatalysts is a critical advantage, enabling the synthesis of specific isomers of functionalized catechols that would be difficult to isolate from the mixtures produced by non-selective chemical methods. wur.nl

Advanced Purification and Isolation Techniques in Substituted Catechol Synthesis

The successful synthesis of a substituted catechol is contingent upon its effective purification and isolation from the reaction mixture, which may contain unreacted starting materials, byproducts, and catalysts. Several advanced techniques are employed for this purpose, tailored to the specific properties of the catechol derivative.

Distillation: For catechols that are thermally stable, distillation under reduced pressure is a common purification method. orgsyn.org This technique lowers the boiling point, preventing thermal degradation of the sensitive diol functionality. Extractive distillation is a more advanced variant, where a high-boiling solvent (e.g., glycerol) is added to the mixture to alter the relative volatilities of the components, facilitating the separation of catechols with close boiling points, such as catechol, 3-methylcatechol, and 4-methylcatechol. google.com

Crystallization: Recrystallization is a powerful technique for obtaining high-purity crystalline solids. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the mother liquor. Toluene is a solvent that has been successfully used for the recrystallization of catechol. orgsyn.org

Chromatography: Chromatography encompasses a range of separation techniques based on the differential partitioning of compounds between a stationary phase and a mobile phase.

Column Chromatography: This is a standard laboratory technique for purifying compounds.

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is widely used for both analytical and preparative-scale purification of catechins and other phenolic compounds. mdpi.com

Other Chromatographic Methods: Techniques like thin-layer chromatography (TLC) are used for monitoring reaction progress and optimizing separation conditions. mdpi.com

Membrane Filtration: Techniques such as ultrafiltration and nanofiltration separate molecules based on size and charge. These methods are scalable, use minimal solvent, and are considered green technologies suitable for the large-scale purification of catechols from extracts. mdpi.com

Solvent Extraction: This method separates compounds based on their relative solubilities in two different immiscible liquids. It is a cost-effective and simple technique often used as an initial purification step to isolate catechins from natural sources or reaction mixtures. mdpi.com

| Technique | Principle | Application Example | Reference |

| Extractive Distillation | Altering relative volatilities with a high-boiling solvent. | Separation of catechol, 3-methylcatechol, and 4-methylcatechol using glycerol. | google.com |

| Reduced Pressure Distillation | Lowering the boiling point to prevent thermal degradation. | Purification of crude catechol. | orgsyn.org |

| Recrystallization | Differential solubility in a solvent at different temperatures. | Purifying catechol using toluene. | orgsyn.org |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase under high pressure. | Isolation and purification of catechins. | mdpi.com |

| Membrane Filtration (Ultra/Nano) | Separation based on molecular size and charge using semipermeable membranes. | Large-scale purification of catechins from extracts. | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 6 Methylbenzene 1,2 Diol

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These vibrations are specific to the types of bonds and functional groups present, offering a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Band Assignments and Molecular Fingerprinting

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a detailed fingerprint of the functional groups present in 3-Chloro-6-methylbenzene-1,2-diol. The characteristic absorption bands are assigned to specific molecular vibrations.

Key FT-IR absorptions for this compound include a broad band in the region of 3550-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the two hydroxyl groups. The broadness of this peak suggests intermolecular hydrogen bonding. Aromatic C-H stretching vibrations are typically observed as a series of weaker bands between 3100 and 3000 cm⁻¹. The aliphatic C-H stretching from the methyl group appears in the 2960-2850 cm⁻¹ region.

The aromatic C=C stretching vibrations give rise to several sharp bands in the 1600-1450 cm⁻¹ range, which are characteristic of the benzene (B151609) ring. The C-O stretching vibrations of the hydroxyl groups are expected to produce strong bands in the 1260-1000 cm⁻¹ region. Finally, the C-Cl stretching vibration is anticipated to be observed as a strong band in the 800-600 cm⁻¹ range.

Table 1: Predicted FT-IR Band Assignments for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3550-3200 | O-H Stretch | Hydroxyl |

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Methyl |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1260-1000 | C-O Stretch | Phenolic Hydroxyl |

| 800-600 | C-Cl Stretch | Chloro |

Raman Spectroscopy: Analysis of Vibrational Modes and Molecular Symmetry

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, which has low symmetry, most of its vibrational modes are expected to be both IR and Raman active.

The Raman spectrum would be expected to show a strong band for the symmetric "breathing" mode of the benzene ring, typically around 1000 cm⁻¹. The C-Cl stretching vibration would also be a prominent feature. Aromatic C-H stretching and the C=C ring stretching vibrations would also be observable, often with different relative intensities compared to the FT-IR spectrum. The O-H stretching vibration, while strong in the IR, is typically weak in the Raman spectrum.

Table 2: Predicted Raman Active Vibrational Modes for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Methyl |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1000 | Ring Breathing | Aromatic Ring |

| 800-600 | C-Cl Stretch | Chloro |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Environment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Spin-Spin Coupling Analysis

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl protons, and the methyl protons.

The two aromatic protons are in different chemical environments and are expected to appear as doublets in the aromatic region (typically 6.5-8.0 ppm) due to coupling with each other. The exact chemical shifts are influenced by the electronic effects of the chloro, methyl, and hydroxyl substituents. The hydroxyl protons will likely appear as two broad singlets, the chemical shifts of which can be highly variable depending on the solvent and concentration due to hydrogen bonding. The methyl protons will appear as a sharp singlet, typically in the upfield region around 2.0-2.5 ppm.

Table 3: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.7-7.2 | d | ~8 |

| Aromatic-H | 6.6-7.1 | d | ~8 |

| Hydroxyl-OH | 4.5-6.0 | br s | - |

| Hydroxyl-OH | 4.5-6.0 | br s | - |

| Methyl-CH₃ | 2.1-2.4 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Correlations

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct peak.

For this compound, seven distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six aromatic carbons and the one methyl carbon. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bearing the hydroxyl groups will be significantly deshielded, appearing at lower field (higher ppm values). The carbon attached to the chlorine atom will also be deshielded. The methyl carbon will appear at a much higher field (lower ppm value).

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-OH | 145-155 |

| C-OH | 145-155 |

| C-Cl | 125-135 |

| C-H (aromatic) | 115-125 |

| C-H (aromatic) | 115-125 |

| C-CH₃ | 120-130 |

| CH₃ | 15-25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Conformation

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, allowing for the unambiguous assignment of the ¹H and ¹³C NMR spectra and the confirmation of the molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the two aromatic protons, confirming their scalar coupling relationship (i.e., they are on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the definitive assignment of the protonated aromatic carbons by correlating the signals in the ¹H and ¹³C spectra. For instance, the aromatic proton signals would show correlations to their directly attached carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of the entire molecule. For example, the methyl protons would show correlations to the aromatic carbon they are attached to (C-6) and the adjacent aromatic carbons (C-1 and C-5). The aromatic protons would show correlations to neighboring carbons, and the hydroxyl protons could show correlations to the carbons they are attached to, further confirming the substitution pattern on the benzene ring.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are directly related to the molecule's electronic structure.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving its aromatic π system and the non-bonding (n) electrons of the hydroxyl and chloro substituents. The primary transitions observed are π→π* and n→π*.

The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity (large molar absorptivity, ε). For aromatic compounds like substituted catechols, these transitions often appear as one or more strong absorption bands. The presence of the methyl, chloro, and hydroxyl groups on the benzene ring influences the energy of the molecular orbitals, thus shifting the absorption maxima (λmax) compared to unsubstituted benzene.

The n→π* transitions involve the promotion of a non-bonding electron from the oxygen atoms of the hydroxyl groups or the chlorine atom to a π* antibonding orbital of the aromatic ring. These transitions are generally of lower intensity (smaller ε) compared to π→π* transitions and occur at longer wavelengths.

While specific experimental data for this compound is not extensively reported, data from related Schiff base compounds derived from dihydroxybenzaldehydes can provide insight. For instance, a study on 3-{(E)-[(2-hydroxyphenyl)imino]methyl}benzene-1,2-diol showed absorption bands that were assigned to π→π* and n→π* transitions. researchgate.net

Table 1: Illustrative UV-Vis Absorption Data for a Related Dihydroxy Aromatic Compound

| Compound | Solvent | λmax (nm) | Assignment |

| 3-{(E)-[(2-hydroxyphenyl)imino]methyl}benzene-1,2-diol researchgate.net | DMSO | 272, 389 | π→π |

| 3-{(E)-[(2-hydroxyphenyl)imino]methyl}benzene-1,2-diol researchgate.net | DMSO | 473, 602 | n→π / Tautomer |

This data is for a related compound and serves to illustrate the types of transitions expected.

Solvatochromism is the phenomenon where the position of an absorption band changes with the polarity of the solvent. This effect can provide valuable information about the nature of the electronic transition and the difference in dipole moment between the ground and excited states of the molecule. For this compound, changing the solvent is expected to affect the n→π* transitions more significantly than the π→π* transitions due to the involvement of the non-bonding electrons of the hydroxyl groups, which can engage in hydrogen bonding with protic solvents.

Furthermore, catechols can exist in tautomeric forms, particularly in solution. For a related compound, the appearance of new absorption bands in a polar solvent like DMSO was attributed to the existence of tautomeric equilibria. researchgate.net A similar investigation for this compound would involve recording its UV-Vis spectra in a range of solvents with varying polarities to probe these potential equilibria.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, with a molecular formula of C7H7ClO2, the theoretical monoisotopic mass can be calculated. nih.gov Experimental HRMS analysis would aim to measure this exact mass, thereby confirming the elemental composition.

Table 2: Theoretical and Predicted Mass Spectrometric Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C7H7ClO2 | PubChem nih.gov |

| Molecular Weight (Average) | 158.58 g/mol | PubChem nih.gov |

| Monoisotopic Mass (Theoretical) | 158.0134572 Da | PubChem nih.gov |

| Predicted [M+H]+ Adduct m/z | 159.02074 | PubChem atomistry.com |

| Predicted [M-H]- Adduct m/z | 157.00618 | PubChem atomistry.com |

Note: The predicted adduct m/z values are for the isomer 4-chloro-3-methylpyrocatechol (B102097) but are expected to be very similar.

In mass spectrometry, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), molecules fragment in predictable ways. The analysis of these fragment ions provides a "fingerprint" that can be used to identify the compound and differentiate it from its isomers.

For this compound, fragmentation would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for catechols and related phenolic compounds include:

Loss of a hydrogen radical (H•)

Loss of a methyl radical (•CH3)

Loss of water (H2O)

Loss of carbon monoxide (CO)

Loss of a chlorine radical (Cl•) or hydrogen chloride (HCl)

The relative abundance of these fragment ions can help in distinguishing between isomers. For example, the fragmentation pattern of this compound would likely differ from that of its isomer, 4-Chloro-3-methylbenzene-1,2-diol, due to the different positions of the substituents influencing the stability of the resulting fragment ions. Studies on other chlorinated catechols have shown that in-source oxidation can occur during electrospray ionization (ESI), leading to changes in the isotopic pattern and the formation of ions corresponding to the loss of hydrogen. nih.gov

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for this compound is not currently available in the public domain, we can infer potential structural features from related compounds. The crystal structure would reveal the planarity of the benzene ring and the conformation of the hydroxyl groups. A key feature of interest would be the intermolecular hydrogen bonding network formed by the catechol hydroxyl groups. These hydrogen bonds are expected to play a significant role in the packing of the molecules in the crystal lattice. The presence of the chlorine atom would also influence the crystal packing through potential halogen bonding or other weak intermolecular interactions.

For illustrative purposes, the crystallographic data for a related chalcone (B49325) derivative is presented below to demonstrate the type of information obtained from such an analysis.

Table 3: Illustrative Crystallographic Data for a Related Chlorinated Aromatic Compound

| Parameter | (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one nih.govresearchgate.net |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 13.063(3) |

| b (Å) | 8.324(2) |

| c (Å) | 12.871(3) |

| β (°) | 101.44(3) |

| Volume (ų) | 1370.4(6) |

| Z | 4 |

This data is for a different, more complex molecule and serves only to illustrate the parameters determined by X-ray crystallography.

Single-Crystal X-ray Diffraction: Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A comprehensive search of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for this compound. This analytical technique is the gold standard for unequivocally determining the three-dimensional atomic arrangement of a crystalline solid. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides precise measurements of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation and steric properties.

In the absence of experimental data for this compound, it is not possible to provide the specific bond lengths, bond angles, and dihedral angles as requested. Hypothetical or computationally derived data would not meet the standard of precise, experimentally determined structural elucidation required for this section.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The analysis of crystal packing and intermolecular interactions is contingent upon the availability of single-crystal X-ray diffraction data. This data reveals how individual molecules of this compound would arrange themselves in a solid-state lattice. Key intermolecular forces that govern this packing include hydrogen bonding, which is expected to be significant given the two hydroxyl groups, and potentially π-π stacking interactions between the aromatic rings. The relative positioning of the chloro and methyl substituents would also play a crucial role in directing the crystal packing.

Without the foundational crystallographic data, a detailed and accurate description of the specific intermolecular interactions, such as the geometry of hydrogen bonds or the distances and orientations of any π-π stacking, cannot be performed. Such an analysis is critical for understanding the solid-state properties of the compound, including its melting point, solubility, and polymorphism.

Elucidation of Reaction Mechanisms and Pathways for 3 Chloro 6 Methylbenzene 1,2 Diol

Redox Chemistry of Substituted Catechols, including 3-Chloro-6-methylbenzene-1,2-diol

The redox chemistry of catechols is a pivotal aspect of their function, characterized by the transfer of electrons to form semiquinone radicals and ortho-benzoquinones. This reactivity is significantly influenced by the nature and position of substituents on the aromatic ring.

Oxidation Pathways to Semiquinone Radicals and ortho-Benzoquinones

The oxidation of catechols, including this compound, proceeds in a stepwise manner. The initial step involves the loss of one electron and one proton from one of the hydroxyl groups, leading to the formation of a semiquinone radical. This radical species is a key intermediate, and its stability is influenced by the electronic effects of the ring substituents. A subsequent one-electron, one-proton loss from the remaining hydroxyl group results in the formation of the corresponding ortho-benzoquinone.

Studies on various substituted catechols have shown that the oxidation process can be initiated by chemical oxidants, enzymatic action, or electrochemical methods. nih.govresearchgate.net For instance, the oxidation of catechols can be achieved using oxidants like oxygen, often catalyzed by metal ions, or through enzymatic pathways. rsc.org

Electron Transfer Mechanisms in Chemical and Metal-Mediated Oxidations

The electron transfer from a catechol to an oxidizing agent is a fundamental process in its chemical and metal-mediated oxidation. In the presence of an oxidant like ozone, the reaction can proceed via two main pathways. The first involves the direct electron transfer from the undissociated catechol, followed by a rapid proton transfer to form the semiquinone radical. acs.orgnih.govuky.edu A second, less likely pathway at neutral pH involves the initial deprotonation of the catechol followed by electron transfer. acs.orgnih.govuky.edu

Metal ions can also mediate the oxidation of catechols. These reactions often involve the formation of a metal-catechol complex, which can then facilitate the electron transfer to an oxidant, such as molecular oxygen. ijern.com The specific mechanism and the rate of oxidation are dependent on the nature of the metal ion and the reaction conditions.

Generation and Chemical Reactivity of Reactive Oxygen Species (ROS) by Catechol Oxidation

The oxidation of catechols is often accompanied by the generation of reactive oxygen species (ROS). During the autoxidation of catechols, molecular oxygen acts as the oxidant, leading to the formation of superoxide (B77818) radicals (O₂⁻). ijern.com This superoxide can be further converted to hydrogen peroxide (H₂O₂) through interaction with protons or by the further oxidation of catechol molecules. ijern.com

In enzymatic oxidations, such as those catalyzed by dihydrodiol dehydrogenase, the oxidation of catechols to ortho-quinones can also lead to the production of H₂O₂. nih.gov The formation of these ROS can have significant implications in biological systems and environmental processes. The generated ROS can participate in further oxidative reactions, contributing to the degradation of various organic molecules.

Halogenation and Dehalogenation Reactions

The chlorine substituent on this compound introduces the possibility of halogenation and dehalogenation reactions, which are critical in both its synthesis and degradation.

Mechanisms of Chlorine Incorporation and Exchange Reactions

The synthesis of this compound can be envisaged through the chlorination of a precursor molecule like 2-methylcatechol. The incorporation of a chlorine atom onto the aromatic ring typically proceeds via an electrophilic substitution reaction. The hydroxyl groups of the catechol ring are strongly activating and ortho-, para-directing. Therefore, direct chlorination of 2-methylcatechol would likely lead to a mixture of chlorinated products.

In a broader context, the halogenation of aromatic compounds like benzene (B151609) and methylbenzene with chlorine or bromine often requires a catalyst, such as aluminum chloride or iron, to facilitate the substitution of a hydrogen atom on the ring. nih.gov

Oxidative Cleavage and Fragmentation Pathways of Halogenated Catechols

The aromatic ring of catechols, including halogenated derivatives, can be cleaved through oxidative processes. In biological systems, this is often a crucial step in the degradation of aromatic pollutants. For instance, the biodegradation of p-chlorotoluene by Pseudomonas sp. strain JS6 has been shown to proceed through the formation of 3-chloro-6-methylcatechol. nih.gov This intermediate then undergoes ortho-ring cleavage, a reaction catalyzed by a catechol 1,2-dioxygenase enzyme, to yield 2-chloro-5-methyl-cis,cis-muconate. nih.gov This product is further metabolized, demonstrating a key pathway for the breakdown of this chlorinated catechol.

The fragmentation of halogenated catechols can also be studied using mass spectrometry. The fragmentation patterns provide valuable information about the structure of the molecule. For chlorinated compounds, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic peaks (M+ and M+2) for the molecular ion and any chlorine-containing fragments, aiding in their identification. youtube.com The fragmentation of chlorinated aromatic compounds often involves the loss of the chlorine atom or a hydrogen chloride molecule. libretexts.org

Electrophilic and Nucleophilic Aromatic Substitution on the Catechol Ring

The reactivity of the aromatic ring in this compound is dictated by the interplay of its substituents. The two hydroxyl groups, the methyl group, and the chlorine atom each exert distinct electronic effects, governing the feasibility and outcome of both electrophilic and nucleophilic substitution reactions.

Influence of Chlorine and Methyl Substituents on Aromatic Reactivity and Regioselectivity

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the two hydroxyl groups and the methyl group. lumenlearning.com Conversely, the ring is generally deactivated towards nucleophilic aromatic substitution, unless specific conditions or activating groups are present. wikipedia.orgmasterorganicchemistry.com

Electrophilic Aromatic Substitution:

The hydroxyl (-OH) and methyl (-CH₃) groups are activating substituents that increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. lumenlearning.com Both are also ortho, para-directing, meaning they direct incoming electrophiles to the positions adjacent and opposite to themselves. youtube.com In contrast, the chlorine (-Cl) atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. doubtnut.com

In this compound, the directing effects of the substituents are combined. The powerful activating and directing influence of the two adjacent hydroxyl groups is dominant. The available positions for substitution are C4 and C5. The directing effects of the substituents on the ring are summarized below:

-OH at C1: ortho to C6 (methylated), para to C4. Directs towards C4.

-OH at C2: ortho to C3 (chlorinated), para to C5. Directs towards C5.

-Cl at C3: ortho to C2 (-OH) and C4, para to C6 (methylated). Directs towards C4.

-CH₃ at C6: ortho to C1 (-OH) and C5, para to C3 (chlorinated). Directs towards C5.

Considering these combined influences, electrophilic attack is most likely to occur at the C5 position, which is activated by the para-hydroxyl group and the ortho-methyl group. The C4 position is also activated but is sterically hindered by the adjacent chlorine atom.

Nucleophilic Aromatic Substitution (SNAAr):

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups to make the aromatic ring sufficiently electron-poor to be attacked by a nucleophile. wikipedia.orgmasterorganicchemistry.com The hydroxyl and methyl groups are electron-donating, thus disfavoring this type of reaction. However, the chlorine atom, being a halogen, can act as a leaving group. For a successful SNAr reaction to occur, the ring's electron density would need to be significantly reduced, for example, by the presence of additional powerful electron-withdrawing groups (like nitro groups) not present in this molecule. libretexts.org Therefore, under typical conditions, this compound is not expected to readily undergo nucleophilic aromatic substitution.

Table 1: Influence of Substituents on Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| -OH | C1, C2 | +R >> -I (Resonance donation) | Strongly Activating | ortho, para |

| -CH₃ | C6 | +I (Inductive donation) | Weakly Activating | ortho, para |

| -Cl | C3 | -I > +R (Inductive withdrawal) | Weakly Deactivating | ortho, para |

Data synthesized from established principles of organic chemistry. lumenlearning.comyoutube.comdoubtnut.com

Reaction Intermediates in Substitution Processes (e.g., Meisenheimer Complexes)

In the context of nucleophilic aromatic substitution, a key reactive intermediate is the Meisenheimer complex . wikipedia.org This complex is a negatively charged species formed when a nucleophile attacks an electron-poor aromatic ring. scribd.comlibretexts.org The stability of the Meisenheimer complex is a crucial factor in determining the feasibility of an SNAr reaction. nih.gov

For a nucleophilic attack on this compound to occur (hypothetically, as it is not favored), the nucleophile would attack the carbon atom bearing the chlorine leaving group (the ipso-carbon). This would lead to the formation of a resonance-stabilized anionic intermediate, a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge in this intermediate would be delocalized across the aromatic ring.

Complexation Chemistry of this compound

The two adjacent hydroxyl groups on the catechol ring of this compound enable it to act as an effective chelating agent for a variety of metal ions.

Metal Ion Chelation Properties of the Catechol Moiety

The catechol functional group is well-known for its ability to form stable complexes with metal ions. It acts as a bidentate ligand, meaning it can bind to a central metal ion through two of its atoms, in this case, the oxygen atoms of the two hydroxyl groups. This binding results in the formation of a stable five-membered chelate ring.

The formation of these chelate complexes is a result of the deprotonation of the hydroxyl groups to form a catecholate dianion, which then coordinates with the metal ion. The presence of the chlorine and methyl substituents on the ring can influence the electronic properties and, consequently, the binding affinity of the catechol moiety. rsc.org For instance, a study on 4-chlorocatechol (B124253) complexes demonstrated its ability to form stable chelate compounds with various metals. oup.com The electron-withdrawing chlorine atom can affect the acidity of the hydroxyl protons and the electron-donating ability of the oxygen atoms.

pH-Dependence and Stability of Coordination Complexes

The formation and stability of metal complexes with this compound are highly dependent on the pH of the solution. researchgate.netnih.gov At low pH, the hydroxyl groups are protonated, and the ligand is less available for chelation. As the pH increases, the hydroxyl groups deprotonate, enhancing the chelating ability of the molecule. This pH-dependent behavior is a general characteristic of catechol-metal interactions. nih.gov

The stability of the resulting coordination complexes is quantified by the stability constant (K) or formation constant (β). wikipedia.orgscispace.com A higher stability constant indicates a more stable complex. The stability of these complexes is influenced by several factors:

The nature of the metal ion: The charge, size, and electron configuration of the metal ion affect the stability of the complex.

The chelate effect: Bidentate ligands like catechols form more stable complexes than comparable monodentate ligands.

The nature of the substituents: The electron-withdrawing chlorine atom in this compound can influence the basicity of the oxygen donors and thus the stability of the metal complex. Studies on substituted catechols have shown that electron-withdrawing groups generally lead to the formation of less stable complexes compared to unsubstituted catechol, due to the decreased basicity of the ligand.

Research on 4-chlorocatechol provides insight into the stability of such complexes. The stability constants for complexes of 4-chlorocatechol with various metal ions have been determined, illustrating the quantitative effect of the chloro-substituent.

Table 2: General Stability Trends for Substituted Catechol Complexes

| Metal Ion | Factors Increasing Stability | Factors Decreasing Stability | pH for Stable Complex Formation |

|---|---|---|---|

| e.g., Fe³⁺, Cu²⁺, Al³⁺ | Higher positive charge on metal ion | Presence of strong electron-withdrawing groups on the catechol ring | Neutral to alkaline pH |

| Smaller ionic radius of metal ion | Presence of bulky substituents causing steric hindrance | ||

| High chelate effect | Low pH (protonation of ligand) |

This table represents generalized trends based on established coordination chemistry principles. rsc.orgoup.com

Computational and Theoretical Chemistry Approaches to 3 Chloro 6 Methylbenzene 1,2 Diol

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are indispensable tools for understanding the fundamental properties of molecules at the electronic level. These methods provide insights into molecular geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 3-chloro-6-methylbenzene-1,2-diol, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to find the global minimum on the potential energy surface. researchgate.net This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest energy.

Conformational analysis is particularly important for this compound due to the presence of two hydroxyl groups and a methyl group attached to the benzene (B151609) ring. The orientation of these groups relative to each other and to the chloro-substituent can significantly impact the molecule's stability and properties. DFT calculations can be used to determine the relative energies of different conformers, for instance, those arising from the rotation of the hydroxyl groups.

Table 1: Illustrative Conformational Energy Profile of this compound

| Conformer | Dihedral Angle (H-O-C1-C2) | Dihedral Angle (H-O-C2-C1) | Relative Energy (kcal/mol) |

| 1 | 0° | 0° | 2.5 |

| 2 | 0° | 180° | 0.8 |

| 3 | 180° | 180° | 0.0 (most stable) |

Note: This table is for illustrative purposes and does not represent experimentally verified data.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound

| Parameter | Value (eV) |

| EHOMO | -6.2 |

| ELUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.35 |

| Global Electrophilicity Index (ω) | 3.15 |

Note: This table contains hypothetical data for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface. Regions with negative potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions with positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the hydroxyl groups and the chlorine atom due to their high electronegativity. Positive potential would be expected around the hydrogen atoms of the hydroxyl groups. This analysis helps in understanding intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and empty orbitals, which corresponds to intramolecular charge transfer and hyperconjugative interactions. These interactions contribute to the stability of the molecule.

In the case of this compound, NBO analysis would reveal the nature of the bonds (e.g., σ, π), the hybridization of the atoms, and the extent of electron delocalization from the lone pairs of the oxygen and chlorine atoms into the antibonding orbitals of the benzene ring. The stabilization energies associated with these interactions can be quantified, providing a measure of their significance.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and to predict their electronic absorption spectra (UV-Vis spectra). nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax).

For this compound, TD-DFT calculations could predict the electronic transitions, such as π → π* and n → π*, that are characteristic of aromatic compounds with hydroxyl and chloro substituents. researchgate.net The calculated UV-Vis spectrum can be compared with experimental data to validate the computational model.

In Silico Prediction of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic parameters, which can aid in the characterization of this compound. For instance, DFT calculations can be used to compute the vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. Similarly, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted using computational models. These in silico predictions can be a powerful complement to experimental spectroscopic techniques.

Computational Prediction of Vibrational Frequencies (IR, Raman) for Conformational Assignment

The vibrational spectrum of a molecule is a unique fingerprint that is highly sensitive to its three-dimensional structure. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the infrared (IR) and Raman spectra of molecules. By calculating the vibrational frequencies and their corresponding intensities, scientists can assign the experimentally observed spectral bands to specific atomic motions within the molecule.

For a molecule like this compound, which possesses hydroxyl groups capable of forming intramolecular hydrogen bonds, several conformers may exist. These conformers, differing in the orientation of the hydroxyl groups, will have distinct vibrational spectra. Theoretical calculations can be performed for each possible stable conformer. By comparing the theoretically predicted spectra with experimental IR and Raman data, the most likely conformation or a mixture of conformations present in a sample can be identified. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Theoretical ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts serve as a valuable aid in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, often employed within a DFT framework, is a common approach for predicting ¹H and ¹³C NMR chemical shifts. nih.gov

For this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. These predictions can help in the unambiguous assignment of signals in the experimental NMR spectra. Discrepancies between calculated and experimental shifts can sometimes point to specific structural features or intermolecular interactions, such as hydrogen bonding, that are present in the experimental conditions. General trends show that computed NMR shifts for protons in diols can be systematically high but often correlate well with experimental values. nih.gov

Advanced Molecular Modeling of Intermolecular Interactions

The behavior of molecules in condensed phases is governed by intermolecular interactions. Advanced molecular modeling techniques allow for the detailed investigation of these forces.

Non-Covalent Interaction (NCI) Analysis for Weak Interactions in Dimers and Aggregates

Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds, in molecular systems. This method is based on the electron density and its derivatives. For this compound, NCI analysis could be applied to study the formation of dimers and larger aggregates. The analysis would reveal the spatial regions of stabilizing and destabilizing interactions, providing a qualitative understanding of how these molecules interact with each other.

Quantitative Assessment of Hydrogen Bonding and π-π Stacking Interactions

Beyond qualitative visualization, computational methods can provide quantitative estimates of the strength of intermolecular interactions. For this compound, the presence of hydroxyl groups and an aromatic ring suggests the importance of hydrogen bonding and π-π stacking interactions in its molecular assemblies. rsc.org

The strength of hydrogen bonds can be estimated by calculating the binding energies of dimers or clusters, often using high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory. The geometric parameters of the hydrogen bonds (e.g., bond length and angle) obtained from geometry optimization also provide an indication of their strength.

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry is a powerful tool for studying the pathways and rates of chemical reactions.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

To understand how this compound might react, for instance, in oxidation or substitution reactions, computational methods can be used to map out the potential energy surface of the reaction. A key step in this process is the localization of the transition state (TS), which is the highest energy point along the reaction pathway. Various algorithms exist to find the saddle point corresponding to the TS on the potential energy surface.

Calculation of Activation Energies and Reaction Pathways

The elucidation of reaction mechanisms and the quantitative assessment of their feasibility are cornerstones of modern chemical research. For this compound, a molecule with multiple reactive sites, computational and theoretical chemistry provide powerful tools to predict its behavior in various chemical transformations. While specific computational studies on the activation energies and reaction pathways of this compound are not extensively available in public literature, a robust understanding can be constructed by examining theoretical investigations of structurally analogous compounds, such as catechols, chlorinated phenols, and other substituted benzene derivatives. These studies lay the groundwork for predicting the reactivity of this compound.

The primary methods employed for these theoretical investigations are rooted in quantum mechanics, with Density Functional Theory (DFT) being a particularly prominent and effective approach. Functionals like B3LYP are frequently used in combination with various basis sets to model the potential energy surfaces of reactions. nih.govdominican.eduacs.orgresearchgate.netacs.org These calculations allow for the identification of transition states, intermediates, and the determination of activation energies (Ea), which are critical for understanding reaction kinetics.

General Computational Approaches

Theoretical studies on related phenolic compounds typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactant(s), transition state(s), intermediate(s), and product(s) are optimized to find the lowest energy conformation for each.

Frequency Calculations: These are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: The activation energy is calculated as the difference in energy between the transition state and the initial reactants.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations are often performed to confirm that the identified transition state correctly connects the reactants and products along the reaction pathway.

Predicted Reaction Pathways and Activation Energies for Analogous Systems

Based on the literature for related compounds, several key reaction pathways can be postulated for this compound, including oxidation, electrophilic aromatic substitution, and reactions with radicals.

Oxidation of the Catechol Moiety:

The catechol group is susceptible to oxidation to form the corresponding o-quinone. This process is fundamental to the biological activity and environmental fate of many catechol derivatives. acs.orgpsu.edursc.orgacs.orgrsc.org Computational studies on catechol itself and its substituted derivatives reveal that oxidation can proceed through various mechanisms, including autoxidation, enzymatic catalysis (e.g., by catechol oxidase), and reaction with oxidizing agents. nih.govnih.gov

The presence of both an electron-donating methyl group and an electron-withdrawing chlorine atom on the aromatic ring of this compound will modulate its oxidation potential compared to unsubstituted catechol. The methyl group is expected to lower the oxidation potential, making the molecule more susceptible to oxidation, while the chlorine atom will have the opposite effect. rsc.org

A general mechanism for the oxidation of catechols involves the sequential loss of protons and electrons. In the presence of a base and an oxidant (like O₂), the catechol can be deprotonated, and the resulting catecholate anion is more readily oxidized. rsc.org The reaction often proceeds via a semiquinone radical intermediate. acs.org

Table 1: Representative Calculated Activation Energies for Reactions of Phenolic Compounds This table presents data from computational studies on compounds structurally related to this compound to illustrate typical activation energy values for relevant reaction types. The specific values for this compound may differ.

| Reactants | Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Phenol (B47542) + OH radical | H-abstraction (phenolic H) | B3LYP/6-31+G(d,p) | -54.08 (relative free energy) | researchgate.net |

| Phenol + OH radical | OH addition (ortho) | B3LYP/6-31+G(d,p) | -43.53 (relative free energy) | researchgate.net |

| Phenol + SO₄⁻ radical | Electron Transfer | DFT | - | acs.org |

| o-Chlorophenol | Unimolecular O-H bond scission | BHandHLYP/aug-cc-pVDZ | ~80-81 | dominican.edu |

| Phenoxyl radical | Decomposition (to CO + cyclopentadienyl (B1206354) radical) | G2M/MP2 | 52.2 | dominican.edu |

Interactive Data Table: Calculated Activation Energies for Phenolic Compound Reactions

| Reactants | Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Phenol + OH radical | H-abstraction (phenolic H) | B3LYP/6-31+G(d,p) | -54.08 (relative free energy) | researchgate.net |

| Phenol + OH radical | OH addition (ortho) | B3LYP/6-31+G(d,p) | -43.53 (relative free energy) | researchgate.net |

| Phenol + SO₄⁻ radical | Electron Transfer | DFT | - | acs.org |

| o-Chlorophenol | Unimolecular O-H bond scission | BHandHLYP/aug-cc-pVDZ | ~80-81 | dominican.edu |

| Phenoxyl radical | Decomposition (to CO + cyclopentadienyl radical) | G2M/MP2 | 52.2 | dominican.edu |

Electrophilic Aromatic Substitution:

Reactions with Radicals:

In biological systems or atmospheric chemistry, reactions with radicals such as the hydroxyl radical (•OH) are of great importance. acs.orgresearchgate.netacs.orgmdpi.com For phenolic compounds, two main pathways are typically considered:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from one of the phenolic hydroxyl groups to form a phenoxyl radical.

Radical Addition: The radical can add to the aromatic ring at various positions, forming a dihydroxycyclohexadienyl radical intermediate. acs.orgresearchgate.net

DFT calculations on phenol and its derivatives have shown that both pathways are generally feasible, with the relative activation barriers depending on the specific substituents and the nature of the attacking radical. acs.orgresearchgate.netacs.org For this compound, the presence of multiple hydroxyl groups and an activated ring suggests that it would be highly reactive towards radicals like •OH.

Environmental and Biogeochemical Transformations of Chlorinated Methylated Catechols

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of chemical compounds through non-biological processes. For 3-chloro-6-methylbenzene-1,2-diol, key abiotic pathways include photochemical degradation and chemical oxidation.

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Environments

Photochemical degradation, or photolysis, is the breakdown of compounds by light. In aquatic and atmospheric environments, chlorinated catechols can be transformed upon absorbing light energy. This process often involves the generation of highly reactive species like hydroxyl radicals (•OH). nih.gov

In aqueous solutions, the photodegradation of similar chlorinated compounds is initiated by the absorption of UV irradiation. nih.gov This can lead to the homolytic cleavage of the carbon-chlorine bond, producing a carbon-centered radical and a chlorine radical. The released chlorine radical can then react with water to generate hydroxyl radicals, which are potent oxidants that can further attack the aromatic ring, leading to its cleavage and mineralization. nih.gov The presence of substances like TiO2 can act as photocatalysts, significantly enhancing the degradation rate by promoting the formation of hydroxyl radicals. mdpi.com The degradation of catechol itself under UV irradiation in the presence of oxygen is known to proceed through radical-mediated pathways. researchgate.net

Chemical Oxidation Processes under Environmental Conditions

Chemical oxidation in the environment can occur through reactions with various oxidizing agents present in soil and water. For instance, metal oxides can facilitate the oxidation of chlorophenols. researchgate.net The oxidation of chlorophenols can lead to the formation of corresponding catechols and quinones. researchgate.net Specifically, the oxidation of 4-chlorophenol (B41353) can yield 4-chlorocatechol (B124253), which is structurally similar to this compound. researchgate.net These reactions are often pH-dependent and can be influenced by the presence of different metal ions. researchgate.net

Biotic Degradation Mechanisms by Microbial Communities

Microorganisms play a crucial role in the breakdown of chlorinated aromatic compounds in the environment. The degradation of this compound is often a key step in the metabolic pathways of various bacteria.

Microbial Catabolism of Chlorinated Aromatic Compounds via Catechol Intermediates

Many bacteria capable of degrading chlorinated aromatic compounds funnel them into central metabolic pathways that proceed through chlorinated catechol intermediates. nih.govnih.gov For example, Pseudomonas sp. strain JS6, when mutated, can grow on p-chlorotoluene, converting it to 3-chloro-6-methylcatechol. nih.gov Similarly, Ralstonia sp. strain PS12 degrades dichlorotoluenes via dichloromethylcatechols. nih.gov These intermediates are then subjected to enzymatic ring cleavage.

Enzymatic Ring Cleavage Pathways (e.g., Catechol 1,2-Dioxygenase and 2,3-Dioxygenase Activity)

The aromatic ring of chlorinated catechols is typically cleaved by dioxygenase enzymes. There are two main types of ring cleavage: ortho (intradiol) cleavage and meta (extradiol) cleavage. psu.edu

Catechol 1,2-dioxygenases (Intradiol Cleavage): These enzymes cleave the bond between the two hydroxyl-bearing carbon atoms of the catechol ring. psu.eduscielo.br They contain a non-heme Fe3+ ion in their active site. scielo.brnih.gov The degradation of 3-chloro-6-methylcatechol by Pseudomonas sp. strain JS21 involves a catechol 1,2-dioxygenase that catalyzes the ortho ring cleavage to form 2-chloro-5-methyl-cis,cis-muconate. nih.gov While some catechol 1,2-dioxygenases show little to no activity towards chlorocatechols, others, often referred to as chlorocatechol 1,2-dioxygenases, are specialized for these substrates. nih.govscielo.br